molecular formula C12H17NO2 B2910236 [3-Methyl-4-(morpholin-4-yl)phenyl]methanol CAS No. 678148-51-1

[3-Methyl-4-(morpholin-4-yl)phenyl]methanol

Cat. No.: B2910236
CAS No.: 678148-51-1
M. Wt: 207.273
InChI Key: ZSILPVRSVMCFGX-UHFFFAOYSA-N
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Description

[3-Methyl-4-(morpholin-4-yl)phenyl]methanol: is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol It is characterized by the presence of a morpholine ring attached to a phenyl group, which is further substituted with a methyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Methyl-4-(morpholin-4-yl)phenyl]methanol typically involves the reaction of 3-methyl-4-nitrobenzaldehyde with morpholine under specific conditions. The nitro group is reduced to an amine, followed by the formation of the morpholine ring. The final step involves the reduction of the aldehyde group to a hydroxymethyl group .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [3-Methyl-4-(morpholin-4-yl)phenyl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific pathways or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [3-Methyl-4-(morpholin-4-yl)phenyl]methanol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The morpholine ring and hydroxymethyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

  • [4-(Morpholin-4-yl)phenyl]methanol
  • [3-Methylphenyl]methanol
  • [4-(Morpholin-4-yl)benzaldehyde

Comparison: Compared to these similar compounds, [3-Methyl-4-(morpholin-4-yl)phenyl]methanol is unique due to the presence of both a methyl group and a morpholine ring on the phenyl ring.

Properties

IUPAC Name

(3-methyl-4-morpholin-4-ylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10-8-11(9-14)2-3-12(10)13-4-6-15-7-5-13/h2-3,8,14H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSILPVRSVMCFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CO)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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